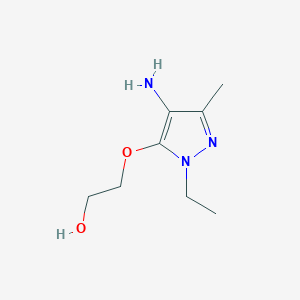
2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an amino group, an ethyl group, and a methyl group attached to the pyrazole ring, along with an ethan-1-ol moiety
Preparation Methods
The synthesis of 2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization.
Substitution reactions:
Attachment of the ethan-1-ol moiety: This step involves the reaction of the substituted pyrazole with an appropriate alcohol derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its effects on enzymes, receptors, and cellular pathways.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group and the ethan-1-ol moiety can form hydrogen bonds with target molecules, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds to 2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol include other pyrazole derivatives such as:
3,5-Dimethyl-1H-pyrazole: Lacks the amino and ethan-1-ol groups, making it less versatile in terms of functionalization.
4-Amino-1-ethyl-3-methyl-1H-pyrazole: Similar structure but without the ethan-1-ol moiety, which may affect its solubility and reactivity.
1-Ethyl-3-methyl-4-nitro-1H-pyrazole: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(4-amino-2-ethyl-5-methylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C8H15N3O2/c1-3-11-8(13-5-4-12)7(9)6(2)10-11/h12H,3-5,9H2,1-2H3 |
InChI Key |
HVNUYNGGHPVONS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



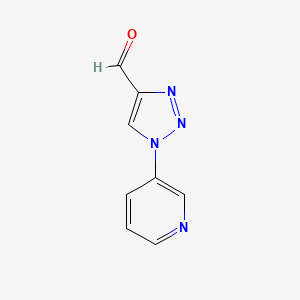
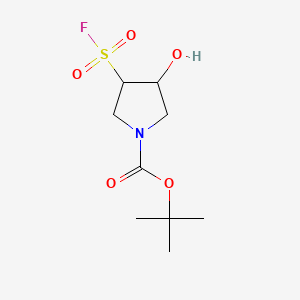

![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)
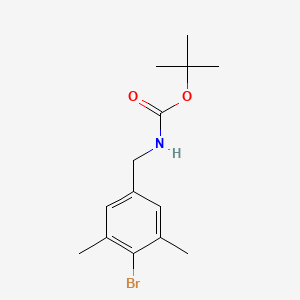
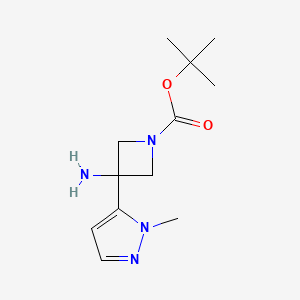


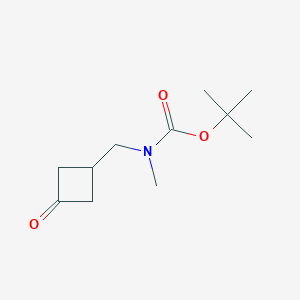
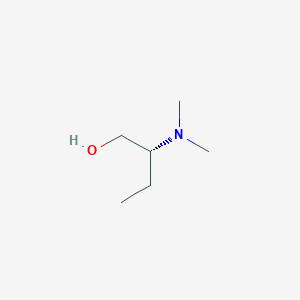
![5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole](/img/structure/B13489319.png)

